molecular formula C7H11BrO2 B12567904 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane CAS No. 333961-98-1

2-(3-Bromo-but-3-enyl)-[1,3]dioxolane

Cat. No.: B12567904
CAS No.: 333961-98-1
M. Wt: 207.06 g/mol
InChI Key: COJQNROBPRUOQA-UHFFFAOYSA-N
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Description

2-(3-Bromo-but-3-enyl)-[1,3]dioxolane is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.065 g/mol . It is characterized by a dioxolane ring substituted with a bromo-but-3-enyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane typically involves the reaction of 3-bromo-1-butene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-but-3-enyl)-[1,3]dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products like azido-dioxolane or thiocyanato-dioxolane.

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated dioxolane derivatives.

Scientific Research Applications

2-(3-Bromo-but-3-enyl)-[1,3]dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

CAS No.

333961-98-1

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

2-(3-bromobut-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C7H11BrO2/c1-6(8)2-3-7-9-4-5-10-7/h7H,1-5H2

InChI Key

COJQNROBPRUOQA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC1OCCO1)Br

Origin of Product

United States

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